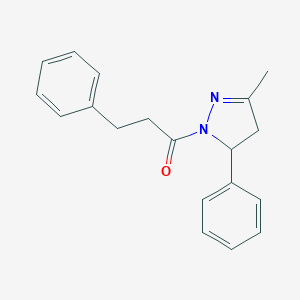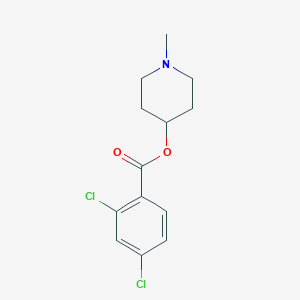![molecular formula C15H15FN4O3S B257843 N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FPTQ, is a synthetic compound that has been the subject of scientific research in recent years. FPTQ belongs to the class of pyrazolotriazine compounds and has been found to have potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of FPTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPTQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
FPTQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FPTQ has also been found to inhibit the migration and invasion of cancer cells. In addition, FPTQ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPTQ in lab experiments include its synthetic accessibility, high purity, and potential applications in drug development. However, the limitations of using FPTQ in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on FPTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of FPTQ to improve its yield and purity. Additionally, the potential applications of FPTQ in the treatment of other diseases, such as viral infections, should be explored. Finally, the development of FPTQ-based drugs and their clinical trials should be pursued.
Conclusion:
In conclusion, FPTQ is a synthetic compound that has potential applications in the field of medicine and drug development. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. The synthesis of FPTQ has been optimized to improve its yield and purity, and its mechanism of action and molecular targets are still being investigated. The future directions for the research on FPTQ include the optimization of its synthesis, the exploration of its potential applications in the treatment of other diseases, and the development of FPTQ-based drugs.
Méthodes De Synthèse
The synthesis of FPTQ involves a multi-step process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction with thiosemicarbazide. The resulting product is further subjected to cyclization and oxidation to obtain FPTQ. The synthesis of FPTQ has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
FPTQ has been found to have potential applications in the field of drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. FPTQ has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have antiviral activity against hepatitis C virus.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Formule moléculaire |
C15H15FN4O3S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
Clé InChI |
NSYKTDSPBGRDLU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
SMILES canonique |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)



![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)